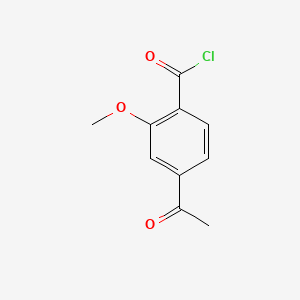
4-Acetyl-2-methoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2-methoxybenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
4-Acetyl-2-methoxybenzoyl chloride is synthesized from the corresponding acid and thionyl chloride or oxalyl chloride. It acts as an acylating agent, participating in various nucleophilic acyl substitution reactions.
Synthesis of Pharmaceutical Compounds
This compound is utilized in synthesizing various biologically active compounds. Its derivatives have shown potential as:
- Anti-cancer agents : Compounds derived from this chlorinated benzoyl group have been studied for their efficacy against cancer cells, particularly through the synthesis of stilbene derivatives .
- Antiviral agents : It has been used to create coumarin dimers that exhibit potential activity against HIV-1 .
Material Science
The compound is also significant in materials science:
- Organic Light Emitting Diodes (OLEDs) : Modified indium tin oxide (ITO) incorporating this compound has been reported to improve the performance of OLEDs .
Photocatalysis
Recent studies indicate that this compound can act as a radical precursor in visible-light photocatalysis, facilitating the synthesis of various heterocyclic compounds .
Case Study 1: Anti-Cancer Activity
A study focusing on stilbene derivatives synthesized from this compound demonstrated significant anti-cancer properties. The derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Antiviral Activity
Research on coumarin dimers produced using this compound revealed their potential efficacy against HIV-1. In vitro assays indicated a considerable reduction in viral replication, suggesting a viable pathway for developing new antiviral therapies.
Data Tables
Propiedades
Número CAS |
102362-05-0 |
|---|---|
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.629 |
Nombre IUPAC |
4-acetyl-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)7-3-4-8(10(11)13)9(5-7)14-2/h3-5H,1-2H3 |
Clave InChI |
JVSBFRGSUFKDSJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)Cl)OC |
Sinónimos |
Benzoyl chloride, 4-acetyl-2-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















